molecular formula C7H14ClNO B2507953 6-Azaspiro[3.4]octan-1-ol hydrochloride CAS No. 1823886-51-6

6-Azaspiro[3.4]octan-1-ol hydrochloride

Cat. No.: B2507953
CAS No.: 1823886-51-6
M. Wt: 163.65
InChI Key: BTQGSZWZRKGNAM-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octan-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-1-ol hydrochloride typically involves the reaction of a suitable azaspiro compound with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. For example, one common method involves the reaction of 6-azaspiro[3.4]octan-1-ol with hydrochloric acid in an ice bath to control the exothermic reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines .

Scientific Research Applications

6-Azaspiro[3.4]octan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[3.3]heptane
  • 6-Azaspiro[4.4]nonane
  • 6-Azaspiro[5.5]decane

Uniqueness

6-Azaspiro[3.4]octan-1-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-azaspiro[3.4]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-1-2-7(6)3-4-8-5-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQGSZWZRKGNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823886-51-6
Record name 6-azaspiro[3.4]octan-1-ol hydrochloride
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